(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
“(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry due to their stability and protective properties . They are typically used as protecting groups for carboxylic acids, which can be selectively deprotected under certain conditions .
Synthesis Analysis
Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . The reaction of tert-butyl esters with SOCl2 at room temperature can provide acid chlorides in very good yields .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . They can also react with SOCl2 to form acid chlorides .Physical and Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They are combustible and can form explosive mixtures with air . They are also known to be strong hydrogen bond acids and strong hydrogen bond bases .Mechanism of Action
The mechanism of action for tert-butyl esters typically involves the formation of an O-acylisourea intermediate when reacted with DCC (dicyclohexylcarbodiimide) and a carboxylic acid . The alcohol can then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Safety and Hazards
Tert-butyl esters are combustible and can form explosive mixtures with air . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . Exposure to tert-butyl esters can cause irritation to the eyes and upper respiratory tract, and prolonged exposure can lead to dermatitis .
Future Directions
Tert-butyl esters are widely used in synthetic organic chemistry, and research is ongoing to develop safer and more efficient methods for their synthesis and deprotection . They are also being studied for their potential applications in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Properties
IUPAC Name |
tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWQUZRVODKQP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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